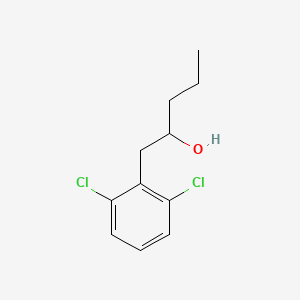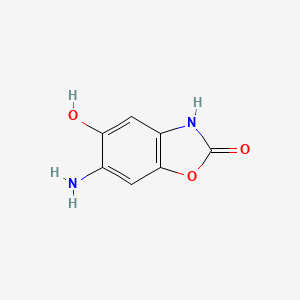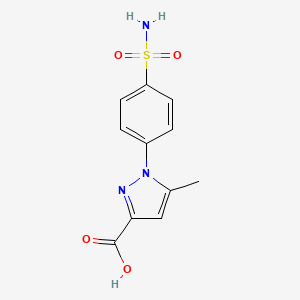
1-(2,6-Dichlorophenyl)-2-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorophenyl)pentan-2-ol is a chemical compound with the molecular formula C11H14Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorophenyl)pentan-2-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The general steps are as follows:
Formation of Grignard Reagent: React 2,6-dichlorobenzaldehyde with a Grignard reagent such as pentylmagnesium bromide in an anhydrous ether solvent.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 1-(2,6-dichlorophenyl)pentan-2-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dichlorophenyl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,6-dichlorophenyl)pentan-2-one.
Reduction: Formation of 1-(2,6-dichlorophenyl)pentane.
Substitution: Formation of derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichlorophenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,6-dichlorophenyl)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to certain proteins, leading to inhibition or modulation of their activity. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dichlorophenyl)pentan-2-ol: Similar structure but with chlorine atoms at different positions.
1-(2,6-Dichlorophenyl)butan-2-ol: Shorter carbon chain.
1-(2,6-Dichlorophenyl)hexan-2-ol: Longer carbon chain.
Uniqueness
1-(2,6-Dichlorophenyl)pentan-2-ol is unique due to its specific substitution pattern and chain length, which influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 2,6-positions provides distinct steric and electronic effects compared to other isomers.
Eigenschaften
Molekularformel |
C11H14Cl2O |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
1-(2,6-dichlorophenyl)pentan-2-ol |
InChI |
InChI=1S/C11H14Cl2O/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6,8,14H,2,4,7H2,1H3 |
InChI-Schlüssel |
GWBWUVIWGUCBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC1=C(C=CC=C1Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)

![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)
![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)






amine](/img/structure/B13082294.png)
